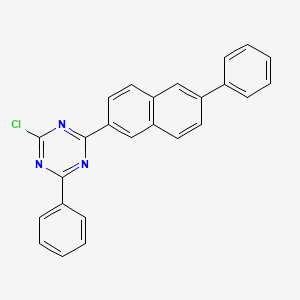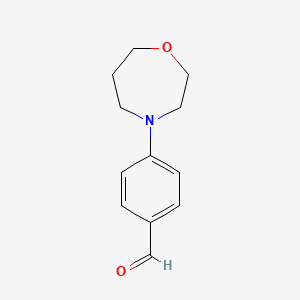![molecular formula C21H21Cl2N3O4 B12502548 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a dichlorobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Formation of the Benzoate Moiety: The benzoate moiety can be introduced through esterification of the corresponding benzoic acid derivative.
Coupling Reaction: The final step involves coupling the acetylated piperazine with the benzoate derivative in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or piperazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring and dichlorobenzamide moiety may play crucial roles in binding to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE: can be compared with other benzoate derivatives and piperazine-containing compounds.
Similar Compounds: METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE, METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE.
Uniqueness
The uniqueness of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H21Cl2N3O4 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H21Cl2N3O4/c1-13(27)25-7-9-26(10-8-25)19-6-4-15(21(29)30-2)12-18(19)24-20(28)14-3-5-16(22)17(23)11-14/h3-6,11-12H,7-10H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
LYGXGJGNTHJRGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha](/img/structure/B12502468.png)
![phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone](/img/structure/B12502486.png)
![N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
![N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine](/img/structure/B12502505.png)
![N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12502510.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)

![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)

![N-{[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502532.png)
![N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)

![Methyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502558.png)
